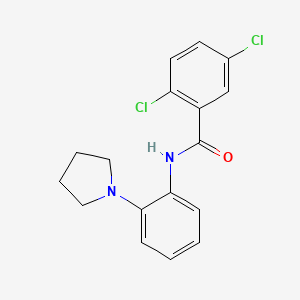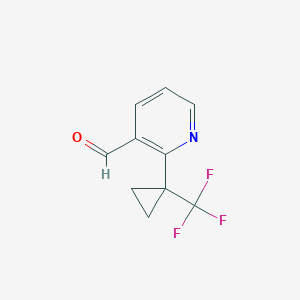![molecular formula C9H16N2O2 B14795316 8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B14795316.png)
8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one is a heterocyclic compound with a unique structure that combines elements of pyran and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one typically involves the condensation of 4H-chromene-3-carbaldehydes with hetero- and carbocyclic 1,3-dicarbonyl compounds in the presence of acetic acid . Ammonium acetate is often used as a green catalyst for this reaction, which proceeds through a Knoevenagel condensation followed by a 6π-electrocyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the reaction conditions mentioned above for large-scale synthesis. This could include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyran or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrano[3,2-b]pyridines.
Applications De Recherche Scientifique
8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can serve as a scaffold for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to modulate biological pathways. The exact pathways and targets involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-2H-pyrrolo[3,4-b]pyridin-2-one: This compound shares a similar pyridine ring structure but lacks the pyran ring.
8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one: This compound is structurally similar but may have different substituents or functional groups.
Uniqueness
This compound is unique due to its fused pyran and pyridine rings, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C9H16N2O2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
8-(aminomethyl)-3,4,4a,5,6,7,8,8a-octahydropyrano[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C9H16N2O2/c10-5-6-3-4-11-7-1-2-8(12)13-9(6)7/h6-7,9,11H,1-5,10H2 |
Clé InChI |
PKDJQICORYSMGG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OC2C1NCCC2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxy-pyrrolidin-3-ol](/img/structure/B14795254.png)


![4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;phosphoric acid;hydrate](/img/structure/B14795274.png)




![disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate](/img/structure/B14795304.png)
![methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14795313.png)


